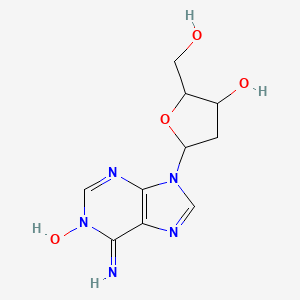
N-Formylphenylephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylphenylephrine is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of phenylephrine, which is commonly used as a decongestant and vasoconstrictor. This compound is primarily used as a pharmaceutical reference standard and impurity in the analysis of phenylephrine hydrochloride .
Méthodes De Préparation
The synthesis of N-Formylphenylephrine involves the formylation of phenylephrine. One common method is the reaction of phenylephrine with formic acid or formic acid derivatives under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
N-Formylphenylephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
N-Formylphenylephrine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of phenylephrine hydrochloride.
Analytical Chemistry: It is used in method development and validation for the detection and quantification of phenylephrine and its impurities.
Biological Studies: Researchers use it to study the pharmacokinetics and metabolism of phenylephrine derivatives.
Industrial Applications: It is employed in the production and testing of pharmaceutical formulations containing phenylephrine.
Mécanisme D'action
N-Formylphenylephrine exerts its effects through its interaction with alpha-1 adrenergic receptors, similar to phenylephrine . It acts as an agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells, which mediate the vasoconstrictive effects . The pathways involved include the activation of the G-protein coupled receptor signaling cascade, resulting in the contraction of smooth muscle cells .
Comparaison Avec Des Composés Similaires
N-Formylphenylephrine is similar to other phenylephrine derivatives, such as:
Phenylephrine: A widely used decongestant and vasoconstrictor.
N-Methylphenylephrine: Another derivative with similar pharmacological properties.
N-Acetylphenylephrine: A derivative with acetylation at the amine group. This compound is unique due to the presence of the formyl group, which can influence its chemical reactivity and pharmacokinetic properties
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylformamide |
InChI |
InChI=1S/C10H13NO3/c1-11(7-12)6-10(14)8-3-2-4-9(13)5-8/h2-5,7,10,13-14H,6H2,1H3/t10-/m0/s1 |
Clé InChI |
FWGYUMJQRUSDAS-JTQLQIEISA-N |
SMILES isomérique |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C=O |
SMILES canonique |
CN(CC(C1=CC(=CC=C1)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


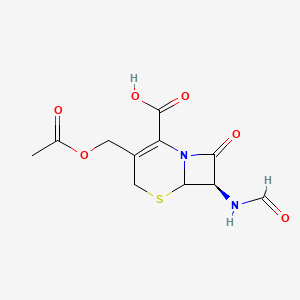
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

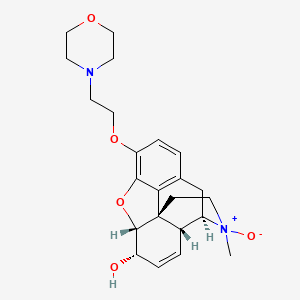
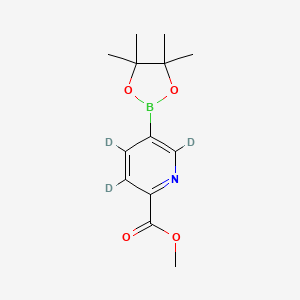
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
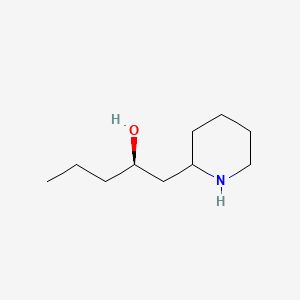

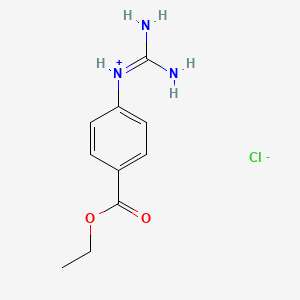
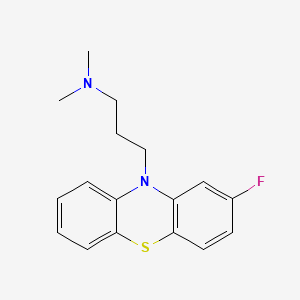
![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
